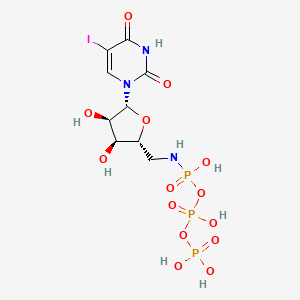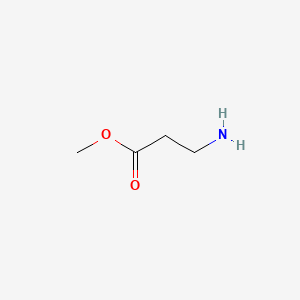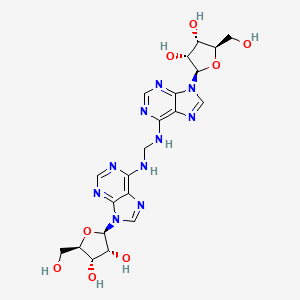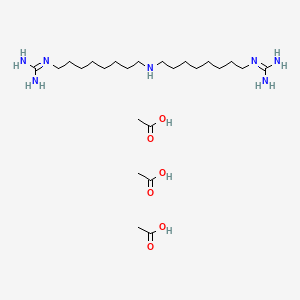
Dimethyl 3,3'-dithiopropionimidate dihydrochloride
Descripción general
Descripción
Dimethyl 3,3’-dithiopropionimidate dihydrochloride, also known as DTBP, is a homobifunctional, cleavable, and membrane permeable crosslinker . It contains an amine-reactive imidoester at each end of an 8-atom spacer arm . Imidoesters react with primary amines at pH 8-10 to form stable amidine bonds .
Synthesis Analysis
DTBP is a crosslinker that contains amine-reactive imidoester groups around an 8-atom spacer arm, whose central disulfide bond can be cleaved with reducing agents .Molecular Structure Analysis
The empirical formula of DTBP is C8H16N2O2S2 · 2HCl . Its molecular weight is 309.28 . The SMILES string representation is Cl.Cl.COC(=N)CCSSCCC(=N)OC .Chemical Reactions Analysis
DTBP is used as a reactant for the synthesis of glutathione-sensitive cross-linked polyethylenimine gene vector, preparation of cyclodextrin-containing polymers designed for gene delivery, and crosslinking of chick oviduct progesterone-receptor subunits . It is readily hydrolyzed at neutral pH .Physical And Chemical Properties Analysis
DTBP is a powder that is soluble in water at 50 mg/mL . It should be stored at a temperature of 2-8°C . The product decomposes at 111-115°C, and the residual melts at 160-164°C .Aplicaciones Científicas De Investigación
Cross-linking Reagent
Dimethyl 3,3’-dithiopropionimidate dihydrochloride is often used as a cross-linking reagent . It can create covalent bonds between different molecules, enabling the study of molecular interactions and the structure of various biological systems .
Gene Delivery
This compound has been used in the synthesis of glutathione-sensitive cross-linked polyethylenimine gene vectors . These vectors are crucial in gene therapy, a promising field for treating genetic disorders .
Polymer Preparation
Dimethyl 3,3’-dithiopropionimidate dihydrochloride is used in the preparation of cyclodextrin-containing polymers . These polymers have various applications, including drug delivery and environmental remediation .
Protein Research
It’s used in the crosslinking of chick oviduct progesterone-receptor subunits . This helps in understanding the structure and function of the receptor, which is important in hormone research .
Membrane Protein Study
The compound is used for cross-linking of membrane proteins . This helps in studying the structure and function of membrane proteins, which play crucial roles in various biological processes .
Hemoglobin Research
Dimethyl 3,3’-dithiopropionimidate dihydrochloride is used for cross-linking of hemoglobin . This helps in understanding the structure and function of hemoglobin, a protein that carries oxygen in the blood .
Safety And Hazards
Direcciones Futuras
DTBP has been used in the synthesis of glutathione-sensitive cross-linked polyethylenimine gene vector and the preparation of cyclodextrin-containing polymers designed for gene delivery . It has also been used in the crosslinking of chick oviduct progesterone-receptor subunits . These applications suggest that DTBP could have future uses in gene delivery and receptor studies.
Propiedades
IUPAC Name |
methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2.2ClH/c1-11-7(9)3-5-13-14-6-4-8(10)12-2;;/h9-10H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBCVFHLZAVNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCSSCCC(=N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,3'-dithiopropionimidate dihydrochloride | |
CAS RN |
38285-78-8 | |
| Record name | Dimethyl 3,3'-dithiobispropionimidatedihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimethyl 3,3'-dithiobispropionimidate dihydrochloride (DTBP) contribute to the stability of Complex Coacervate Core Micelles (C3Ms)?
A1: DTBP acts as a reversible crosslinking agent within the core of C3Ms. [] It achieves this by forming disulfide bonds specifically between the amine groups present on the quaternized poly(2-vinylpyridine) (QP2VP) chains within the micelle core. This crosslinking strategy enhances the structural integrity of the C3Ms, making them more resistant to changes in ionic strength and pH compared to their non-crosslinked counterparts. []
Q2: What makes the crosslinking strategy employed with DTBP particularly advantageous for applications like controlled release formulations?
A2: The reversibility of the disulfide bonds formed by DTBP is key. [] These bonds can be cleaved through the introduction of a reducing agent. This allows for a controlled disassembly of the C3Ms, making them particularly attractive for applications such as controlled release drug delivery systems. This controlled release mechanism is triggered by the specific environmental conditions that promote disulfide bond reduction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















